2-(1,2,3-Thiadiazol-4-yl)phenol
Overview
Description
2-(1,2,3-Thiadiazol-4-yl)phenol is a heterocyclic compound with the molecular formula C8H6N2OS It is characterized by the presence of a thiadiazole ring fused to a phenol group
Mechanism of Action
Target of Action
Compounds with a similar 1,2,3-thiadiazole structure have been found to exhibit high antibacterial, antifungal, and antiviral activity . They are also known to interact with carbonic anhydrase .
Mode of Action
It’s known that the 1,2,3-thiadiazole ring in similar compounds exhibits electron-accepting properties . This could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
Compounds with a similar 1,2,3-thiadiazol-4-yl structure have been found to inhibit carbonic anhydrase , which plays a crucial role in maintaining pH balance in the body and assisting in CO2 transport.
Pharmacokinetics
The molecular weight of the compound is 178214 , which is within the optimal range for drug-like molecules, suggesting it may have favorable bioavailability.
Result of Action
Similar compounds with a 1,2,3-thiadiazole structure have been found to exhibit antibacterial, antifungal, and antiviral activity . They also show inhibitory effects on carbonic anhydrase .
Action Environment
It’s known that the 1,2,3-thiadiazol-4-yl ring is sensitive to the action of bases , suggesting that the compound’s activity could be influenced by the pH of its environment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2,3-Thiadiazol-4-yl)phenol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-hydroxybenzonitrile with thiosemicarbazide under acidic conditions, leading to the formation of the thiadiazole ring . Another approach includes the use of phase transfer catalysis in a chloroform-water system to obtain the methyl ether derivative of the phenol .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of heterocyclic compound synthesis apply. These methods often involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(1,2,3-Thiadiazol-4-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The thiadiazole ring can be reduced under specific conditions.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents are commonly used.
Major Products Formed
The major products formed from these reactions include various substituted phenols, quinones, and reduced thiadiazole derivatives
Scientific Research Applications
2-(1,2,3-Thiadiazol-4-yl)phenol has a wide range of applications in scientific research:
Comparison with Similar Compounds
2-(1,2,3-Thiadiazol-4-yl)phenol can be compared with other thiadiazole derivatives, such as:
2-Amino-1,3,4-thiadiazole: Known for its antimicrobial properties.
4-(1,2,3-Thiadiazol-4-yl)phenol: Similar structure but different substitution pattern.
2-Phenyl-1,3,4-thiadiazole: Studied for its photophysical properties and inhibitory activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(thiadiazol-4-yl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2OS/c11-8-4-2-1-3-6(8)7-5-12-10-9-7/h1-5,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAEWPOWUMHQORT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CSN=N2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90377617 | |
Record name | 2-(1,2,3-thiadiazol-4-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90377617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59834-06-9 | |
Record name | 2-(1,2,3-Thiadiazol-4-yl)phenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59834-06-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(1,2,3-thiadiazol-4-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90377617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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